3-(Bromomethyl)-1-isopropylpyrrolidine hydrobromide
Description
3-(Bromomethyl)-1-isopropylpyrrolidine hydrobromide is a brominated heterocyclic compound featuring a pyrrolidine core substituted with a bromomethyl group at the 3-position and an isopropyl group at the 1-position. Brominated alkylamines like this are typically employed as intermediates in organic synthesis, particularly in nucleophilic substitution reactions or pharmaceutical manufacturing.
Properties
IUPAC Name |
3-(bromomethyl)-1-propan-2-ylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-7(2)10-4-3-8(5-9)6-10;/h7-8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLAQSNGTOBNOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Bromomethyl)-1-isopropylpyrrolidine hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1390654-98-4
- Molecular Formula : C8H13Br2N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modulate enzymatic activity or receptor interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromine atom may enhance the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against bacteria and fungi.
Neuropharmacological Effects
Preliminary studies suggest that this compound may have neuropharmacological effects, potentially influencing neurotransmitter systems. It could act as a modulator for receptors involved in cognitive functions, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Experimental Data
- Antimicrobial Activity : A study conducted on various pyrrolidine derivatives found that compounds with halogen substitutions demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of bromine enhances lipophilicity, aiding in membrane penetration .
- Neuropharmacological Assessment : In vitro assays showed that derivatives of pyrrolidine could inhibit specific neurotransmitter uptake, suggesting potential applications in treating conditions like depression and anxiety .
- Pharmacokinetics : A pharmacokinetic study indicated favorable absorption characteristics for this compound, with moderate half-life and bioavailability profiles, making it suitable for oral administration .
Data Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The pyridine (aromatic) and pyrrolidine (saturated) derivatives exhibit distinct electronic and steric profiles. Pyridine’s aromaticity enhances stability, while pyrrolidine’s flexibility may improve solubility.
- Substituent Effects : Bromomethyl groups (e.g., in pyridine and triazole derivatives) are more reactive in alkylation reactions than bromopropyl groups (e.g., in pyrrolidine derivatives).
- Salt Forms : Hydrobromide salts (e.g., pyridine and triazole derivatives) improve water solubility, critical for biological or catalytic applications.
Physical Properties
Reactivity Insights :
- The thiophene derivative’s low melting point (57°C) suggests utility in solution-phase reactions, whereas the triazole derivative’s high decomposition temperature (>280°C) aligns with solid-state applications.
- Brominated pyrrolidines (e.g., 88806-08-0) may serve as precursors for drug candidates due to the pyrrolidine ring’s prevalence in bioactive molecules.
Preparation Methods
Detailed Preparation Protocol (Hypothetical Based on Analogous Methods)
| Step | Procedure Description | Conditions/Notes |
|---|---|---|
| 1 | Dissolution of 1-isopropylpyrrolidine in glacial acetic acid | Ambient temperature, stirring |
| 2 | Slow addition of bromine or N-bromosuccinimide (NBS) | Controlled dropwise addition, 0–5°C |
| 3 | Reaction monitoring by TLC or NMR to confirm bromomethylation | Reaction time: 1–3 hours |
| 4 | Quenching excess bromine with sodium bisulfite solution | To avoid overbromination |
| 5 | Isolation of bromomethylpyrrolidine intermediate | Extraction with organic solvent, drying |
| 6 | Treatment with hydrobromic acid in acetic acid | Room temperature, stirring for 1 hour |
| 7 | Crystallization of hydrobromide salt | Cooling to 0°C, filtration, drying |
Research Findings and Data Summary
Notes on Industrial Production and Optimization
The convergent synthesis approach, as exemplified in related patents, reduces the number of reaction steps and simplifies purification, which is advantageous for large-scale production.
Use of inexpensive and readily available starting materials such as 1-isopropylpyrrolidine and brominating agents enhances cost-efficiency.
Control of reaction parameters (temperature, bromine addition rate) is critical to avoid side reactions and ensure selective bromomethylation.
Hydrobromide salt formation improves product handling, storage stability, and facilitates downstream applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Bromomethyl)-1-isopropylpyrrolidine hydrobromide?
- Methodology :
- Step 1 : Start with 1-isopropylpyrrolidine. Introduce the bromomethyl group via N-alkylation using dibromomethane under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Purify the product via recrystallization using ethanol/water mixtures to remove unreacted starting materials.
- Step 3 : Confirm the structure using -NMR (e.g., δ 3.4–3.8 ppm for pyrrolidine protons) and mass spectrometry (expected molecular ion: [M+H] = 253.05 for C₈H₁₆BrN·HBr) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Key Techniques :
- - and -NMR : To confirm the pyrrolidine ring substitution pattern and bromomethyl group placement (e.g., splitting patterns for adjacent protons) .
- IR Spectroscopy : Detect C-Br stretches (~550–650 cm) and ammonium hydrobromide N-H stretches (~2500–3000 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (±5 ppm) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the bromomethyl group in nucleophilic substitution reactions?
- Methodology :
- Use Density Functional Theory (DFT) to calculate the electrophilicity of the bromomethyl carbon. Compare activation energies for SN2 vs. SN1 pathways.
- Example: For analogous 3-bromo-1-methylpyrrolidine, DFT studies show a 12.3 kcal/mol barrier for SN2 substitution at the brominated carbon .
- Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF, DMSO) to correlate computational predictions with empirical data .
Q. What strategies mitigate competing side reactions (e.g., elimination or ring-opening) during synthesis?
- Optimization Approaches :
- Temperature Control : Maintain reactions below 50°C to suppress elimination (e.g., HBr release).
- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc groups to direct bromination selectivity .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. How does steric hindrance from the isopropyl group influence regioselectivity in cross-coupling reactions?
- Case Study : In Suzuki-Miyaura couplings, the isopropyl group at N1 reduces reactivity at the 3-bromomethyl position due to steric bulk.
- Data : For similar compounds, coupling yields drop from 85% (unsubstituted pyrrolidine) to 52% (isopropyl-substituted) when using Pd(PPh₃)₄ .
- Solution : Employ bulky ligands (e.g., XPhos) to enhance steric tolerance and improve yields .
Contradictions and Resolutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
